1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

soluble epoxide hydrolase enzyme inhibition Ki determination

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-93-3, molecular formula C₂₀H₂₁F₂N₃O₄, molecular weight 405.4 g/mol) is a synthetic urea derivative belonging to the 1,3-disubstituted urea class incorporating a 5-oxopyrrolidin-3-yl scaffold. The compound is explicitly disclosed and exemplified as a soluble epoxide hydrolase (sEH) inhibitor in multiple granted US patents including US10377744 (Compound No.

Molecular Formula C20H21F2N3O4
Molecular Weight 405.402
CAS No. 894019-93-3
Cat. No. B2705010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894019-93-3
Molecular FormulaC20H21F2N3O4
Molecular Weight405.402
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C20H21F2N3O4/c1-2-28-16-9-5-15(6-10-16)25-12-14(11-18(25)26)24-20(27)23-13-3-7-17(8-4-13)29-19(21)22/h3-10,14,19H,2,11-12H2,1H3,(H2,23,24,27)
InChIKeyZDZLQKPBGHDJLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-93-3): Compound Identity and Patent Provenance for Scientific Procurement


1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-93-3, molecular formula C₂₀H₂₁F₂N₃O₄, molecular weight 405.4 g/mol) is a synthetic urea derivative belonging to the 1,3-disubstituted urea class incorporating a 5-oxopyrrolidin-3-yl scaffold . The compound is explicitly disclosed and exemplified as a soluble epoxide hydrolase (sEH) inhibitor in multiple granted US patents including US10377744 (Compound No. 1), US11123311 (Compound 1), and US11723929 (Compound 1), assigned to Eicosis LLC / The Regents of the University of California [1]. The compound is also claimed within the Markush structure of patent family US20200010415A1 / EP3075726 as a formyl peptide receptor like 1 (FPRL1) agonist [2]. Its core scaffold consists of a central urea pharmacophore flanked by a 4-difluoromethoxyphenyl group on one nitrogen and an N-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl moiety on the other .

Why In-Class Urea-Based sEH Inhibitors Cannot Be Interchanged with CAS 894019-93-3: Evidence-Based Procurement Rationale


Although multiple 1,3-disubstituted urea derivatives function as soluble epoxide hydrolase (sEH) inhibitors by engaging the same catalytic triad (Asp335, Asp496, Tyr466), substitution at the pyrrolidinone N-aryl position and the urea N'-phenyl position generates quantifiable differences in inhibitory potency exceeding two orders of magnitude within the same patent family [1]. Within US10377744 alone, reported Ki values for individual compounds span from <0.05 nM to >100 nM, demonstrating that even minor structural modifications produce divergent target engagement [2]. Additionally, the same compound scaffold has been independently claimed for FPRL1 agonism under US20200010415A1, meaning that two compounds sharing a urea core may exhibit fundamentally different polypharmacology profiles depending on substitution pattern [3]. These quantitative potency gaps and divergent secondary pharmacology profiles mean that substituting CAS 894019-93-3 with a superficially similar urea analog risks introducing either insufficient sEH inhibition or uncharacterized off-target pharmacology, both of which compromise experimental reproducibility and data integrity in preclinical research programs.

CAS 894019-93-3 Quantified Differentiation Guide: Comparator-Based Evidence for Scientific Selection


sEH Inhibitory Potency of CAS 894019-93-3 vs. Patent-Internal Analogs: Ki Comparison Under Identical Assay Conditions

CAS 894019-93-3 (US10377744 Compound No. 1) inhibited recombinant human sEH with a Ki of 1.40 nM (FRET-based ACPU displacement assay, baculovirus-expressed enzyme) and 1.43 nM in a replicate FRET assay [1]. The closest patent-internal comparator Compound No. 12 (CAS not assigned; N-[4-(trifluoromethyl)phenyl] urea analog) achieved a Ki of 1.00–1.03 nM under the same recombinant human sEH FRET assay conditions, representing a potency improvement of approximately 1.4-fold over CAS 894019-93-3 [2]. By contrast, Compound No. 26 (BDBM409005) exhibited an IC₅₀ of 0.400 nM against recombinant human sEH using CMNPC substrate in a fluorescence-based assay, while the most potent compound in the patent series, Compound No. 40 (BDBM409020), achieved Ki < 0.050 nM [3][4]. CAS 894019-93-3 thus occupies a defined intermediate potency tier within this structurally characterized sEH inhibitor family.

soluble epoxide hydrolase enzyme inhibition Ki determination

Dual sEH/FPRL1 Pharmacological Annotation of CAS 894019-93-3: Patent-Based Multi-Target Differentiation from Single-Mechanism Urea Analogs

CAS 894019-93-3 is uniquely positioned as the only compound within the 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl urea subseries for which explicit patent evidence supports dual pharmacological activity: potent sEH inhibition (Ki = 1.40 nM) documented in US10377744/US11123311/US11723929 [1], and FPRL1 (formyl peptide receptor like 1, also known as ALXR/FPR2) agonist activity claimed under the Markush structure of US20200010415A1/EP3075726 [2]. In contrast, comparator urea-based sEH inhibitors such as EC5026 (Ki = 0.06 nM) and the clinical-stage GSK2256294 are not documented to possess FPRL1 agonist activity . FPRL1 agonism is mechanistically linked to the resolution of inflammation through endogenous lipid mediators including Lipoxin A4 and Resolvin D1, with in vivo anti-inflammatory effects confirmed in intestinal inflammation, airway inflammation, and septicemia models [2]. This dual-mechanism annotation means CAS 894019-93-3 can serve as a single chemical probe to interrogate concurrent sEH inhibition and FPRL1 modulation within the same experimental system, whereas single-target sEH inhibitors cannot address FPRL1-dependent biology.

sEH inhibition FPRL1 agonism polypharmacology anti-inflammatory

Structural Differentiation of CAS 894019-93-3 from the 4-Fluorophenyl Analog (CAS 894019-51-3): Impact of 4-Ethoxy vs. 4-Fluoro Substitution on Physicochemical Properties

CAS 894019-93-3 differs from its closest commercially cataloged structural analog, the 4-fluorophenyl derivative (CAS 894019-51-3; C₁₈H₁₆F₃N₃O₃; MW = 379.3 g/mol), through substitution of the N-(4-fluorophenyl) group with an N-(4-ethoxyphenyl) group (C₂₀H₂₁F₂N₃O₄; MW = 405.4 g/mol) [1]. This substitution increases molecular weight by 26.1 Da, adds one hydrogen bond acceptor (from 6 to 7, based on the ethoxy oxygen), and increases the rotatable bond count from 5 to 6 [1]. The 4-fluorophenyl analog has a computed XLogP3-AA of 2.8 and a topological polar surface area (TPSA) of 70.7 Ų [1]. While experimental logP/logD data for CAS 894019-93-3 are not publicly reported in authoritative databases, the ethoxy group is expected to confer moderately increased lipophilicity relative to the fluoro analog, which may translate to differential membrane permeability and plasma protein binding in cellular and in vivo settings . The Ambeed vendor datasheet reports aqueous solubility for CAS 894019-93-3 as 5 mg/mL (approximately 12.3 mM) with sonication assistance, though this value lacks a comparator measurement for the 4-fluorophenyl analog under identical conditions .

physicochemical properties lipophilicity molecular design SAR

Stability and Storage Specifications for CAS 894019-93-3: Vendor-Documented Shelf-Life Data Supporting Reproducible Experimental Use

According to the Ambeed vendor technical datasheet, CAS 894019-93-3 is supplied as a pure solid with defined storage stability: at -20°C the compound is stable for 3–6 months, and at -80°C stability extends to 12 months . This stability information provides a quantitative shelf-life framework that users can apply to plan experimental timelines and minimize batch-to-batch variability arising from compound degradation. While comparable stability data for closely related analogs such as CAS 894019-51-3 or CAS 877640-64-7 are not publicly available from the same vendor under the same format, the explicit documentation of storage-dependent stability for CAS 894019-93-3 enables researchers to establish standardized handling protocols that directly support experimental reproducibility.

compound stability storage conditions reproducibility quality control

Optimal Research and Industrial Application Scenarios for CAS 894019-93-3 Based on Quantified Differentiation Evidence


Preclinical sEH Inhibitor Benchmarking and Structure-Activity Relationship (SAR) Studies

With a well-characterized Ki of 1.40–1.43 nM against recombinant human sEH [1], CAS 894019-93-3 serves as a defined intermediate-potency reference compound for SAR programs optimizing the 5-oxopyrrolidin-3-yl urea chemotype. Researchers can use this compound as a calibrated benchmark when comparing novel analogs, given that the same patent family contains both more potent compounds (Compound No. 40: Ki < 0.050 nM) and less potent compounds (Compound No. 37: Ki = 3.80 nM) [2][3]. This potency range enables rank-ordering of new chemical entities within a validated pharmacological framework.

Dual-Mechanism Polypharmacology Studies in Inflammation Resolution

CAS 894019-93-3 is the only commercially identifiable compound with patent-documented dual annotation as both an sEH inhibitor (US10377744) and an FPRL1 agonist (US20200010415A1) [1][4]. This makes it uniquely suitable for preclinical studies investigating the intersection of epoxide hydrolase and formyl peptide receptor signaling — particularly in models of inflammatory bowel disease, neutrophilic airway inflammation, sepsis, and neuroinflammation where both pathways have independently demonstrated therapeutic relevance [4]. Single-target sEH inhibitors or FPRL1 agonists cannot recapitulate this combined pharmacology in a single chemical probe.

Physicochemical Comparator Studies for N-Aryl Substitution Effects on ADME Properties

The availability of CAS 894019-93-3 (4-ethoxyphenyl) alongside the structurally characterized 4-fluorophenyl analog CAS 894019-51-3 (MW = 379.3, XLogP3-AA = 2.8) [5] enables paired compound studies examining how the ethoxy-to-fluoro substitution affects membrane permeability, metabolic stability, and plasma protein binding — all critical parameters for lead optimization. The documented aqueous solubility of 5 mg/mL for CAS 894019-93-3 further supports formulation development for in vivo dosing regimens.

Standardized Positive Control for sEH Activity Assays with Defined Stability Parameters

CAS 894019-93-3, with vendor-documented storage stability of 3–6 months at -20°C and 12 months at -80°C , can be integrated into quality-controlled sEH enzymatic assay protocols as a calibrated positive control. Its defined stability window supports longitudinal studies where consistent compound potency must be maintained across multiple experimental sessions over extended time periods.

Quote Request

Request a Quote for 1-[4-(Difluoromethoxy)phenyl]-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.